1,7-Dimethylphenanthrene
Overview
Description
Synthesis Analysis
The synthesis of dimethylphenanthrenes, including 1,7-dimethylphenanthrene, often involves directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reaction and directed remote metalation (DreM) to form 9-phenanthrols, leading to the final phenanthrene derivatives (Böhme, Lorentzen, & Jørgensen, 2017).
Molecular Structure Analysis
The molecular structure of dimethylphenanthrenes, including variations like 1,7-dimethylphenanthrene, is characterized by the presence of methyl groups at specific positions on the phenanthrene skeleton, influencing the molecule's physical and chemical properties. Techniques such as X-ray diffraction analysis have been used to determine the molecular structures, revealing details such as helicene structures in certain derivatives (Granzhan, Bats, & Ihmels, 2006).
Chemical Reactions and Properties
Dimethylphenanthrenes undergo various chemical reactions, including polymerization and dimerization, influenced by their molecular structure. The synthesis and self-aggregation of cyclic alkynes containing helicene units demonstrate the compound's ability to form dimers in specific conditions, showcasing its reactivity and potential for forming complex structures (Nakamura, Okubo, & Yamaguchi, 2001).
Scientific Research Applications
Environmental Studies : 1,7-DMP is used as a marker to distinguish between the contributions of residential wood combustion and mobile source emissions in environmental samples. The relative concentrations of dimethylphenanthrene isomers, like 1,7-DMP, have been used to apportion air particulate matter samples between these sources. This method has been employed in studies as part of the United States Environmental Protection Agency's Integrated Air Cancer Project (Benner et al., 1995).
Synthesis and Chemical Analysis : 1,7-DMP has been synthesized and analyzed as part of a broader group of dimethylphenanthrenes. The regiospecific synthesis of dimethylphenanthrenes, including 1,7-DMP, provides valuable insights into the structure and reactivity of these compounds, which are significant in the field of organic chemistry and materials science (Böhme et al., 2017).
Toxicology and Carcinogenic Studies : Research has investigated the tumor-initiating activity and metabolism of various polymethylated phenanthrenes, including 1,7-DMP. These studies are crucial in understanding the potential carcinogenic effects of these compounds when they are present in the environment or formed as by-products in industrial processes (LaVoie et al., 1982).
Vibrational Analysis and Spectroscopy : The vibrational properties of various dimethylphenanthrenes, including 1,7-DMP, have been explored using techniques like FT-IR and FT-Raman spectroscopy. These studies help in understanding the physical and chemical properties of these compounds, which are essential for various applications in pharmaceuticals, materials science, and chemical engineering (Ali et al., 2015).
Liquid Chromatography and PAH Analysis : The retention behaviour of all 25 dimethylphenanthrene isomers in reversed-phase liquid chromatography has been investigated. This research is fundamental in analytical chemistry for the prediction and identification of PAHs in complex mixtures, such as crude oil and environmental samples (Garrigues et al., 1989).
properties
IUPAC Name |
1,7-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCMUISOTIPJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074755 | |
Record name | Phenanthrene, 1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethylphenanthrene | |
CAS RN |
483-87-4 | |
Record name | Phenanthrene, 1,7-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 1,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pimanthrene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.